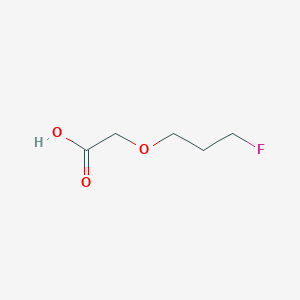
2-(3-Fluoropropoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Fluoropropoxy)acetic acid” is an organic compound with the CAS Number: 1592473-74-9 . It has a molecular weight of 136.12 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name of “2-(3-Fluoropropoxy)acetic acid” is the same as its common name . The InChI code for this compound is 1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) .Physical And Chemical Properties Analysis
“2-(3-Fluoropropoxy)acetic acid” is a liquid at room temperature . It has a molecular weight of 136.12 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Fluorographic Detection in Biochemistry
Research has demonstrated the use of acetic acid solutions, including variants like 2-(3-Fluoropropoxy)acetic acid, in fluorographic procedures. This method is utilized for detecting radioactivity in polyacrylamide gels, offering technical advantages such as no need for pre-fixing proteins in gels and suitability for both agarose and acrylamide gels. It provides a simple, sensitive, and efficient alternative for fluorographic methods (Skinner & Griswold, 1983).
Chemical Sensors and Bioimaging
2-(3-Fluoropropoxy)acetic acid-related compounds have been studied for their potential in creating fluorescence turn-on chemosensors. These chemosensors are significant for selective and sensitive detection and bioimaging of metal ions in living cells. This research helps in the functional study and analysis of metal ions in complex biosystems (Gui et al., 2015).
Crystal Structure and Chemical Analysis
Studies on compounds related to 2-(3-Fluoropropoxy)acetic acid, like 2-(4-fluorophenoxy) acetic acid, have focused on synthesizing these compounds and analyzing their crystal structures. Such research provides insights into the kinetic stability, reactivity, and chemical reactive sites of these molecules, important for various applications in chemistry and materials science (Prabhuswamy et al., 2021).
Environmental Monitoring
Acetic acid derivatives are used in methods for measuring environmental factors, like hydrogen peroxide in seawater. These methods offer practical techniques for environmental monitoring and analysis, contributing to our understanding of aquatic ecosystems (Miller & Kester, 1988).
Biomedical Applications
In biomedical research, derivatives of 2-(3-Fluoropropoxy)acetic acid have been explored for their potential in drug delivery systems, such as a novel 5-fluorouracil prodrug using hydroxyethyl starch as a carrier. This study aimed at improving drug delivery for better therapeutic outcomes (Luo et al., 2012).
Safety and Hazards
The safety information for “2-(3-Fluoropropoxy)acetic acid” includes several hazard statements: H302, H314, H335 . These indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
While specific future directions for “2-(3-Fluoropropoxy)acetic acid” are not available, research into fluorinated compounds is ongoing due to their potential applications in pharmaceuticals and agrochemicals . Further studies could explore the synthesis, properties, and potential applications of this compound.
Propriétés
IUPAC Name |
2-(3-fluoropropoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUYWQOMWHHKNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropropoxy)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2692974.png)

![2,2-Difluoro-5-(2-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2692976.png)
![3-amino-N-[(4-methylphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2692977.png)
![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
![4-methoxy-3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2692979.png)
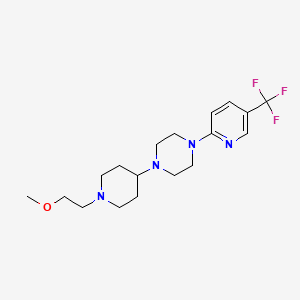
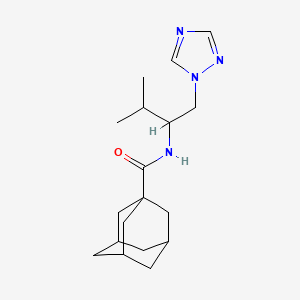

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)
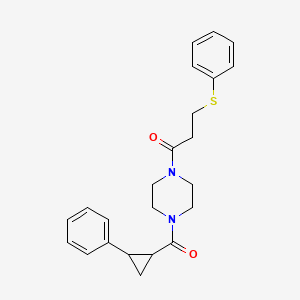
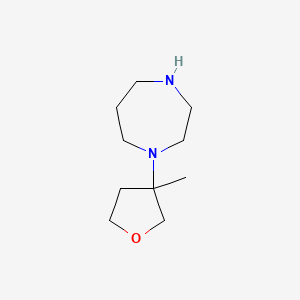

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)